9-O-Lactyl-N-acetylneuraminic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58718-38-0 |
|---|---|
Molecular Formula |
C14H23NO11 |
Molecular Weight |
381.33 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-6-[(1R,2R)-1,2-dihydroxy-3-[(2S)-2-hydroxypropanoyl]oxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO11/c1-5(16)12(21)25-4-8(19)10(20)11-9(15-6(2)17)7(18)3-14(24,26-11)13(22)23/h5,7-11,16,18-20,24H,3-4H2,1-2H3,(H,15,17)(H,22,23)/t5-,7-,8+,9+,10+,11+,14+/m0/s1 |
InChI Key |
XXNWSGSWDRDYLR-ITLAUYTFSA-N |
SMILES |
CC(C(=O)OCC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O)O |
Isomeric SMILES |
C[C@@H](C(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](C[C@@](O1)(C(=O)O)O)O)NC(=O)C)O)O)O |
Canonical SMILES |
CC(C(=O)OCC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O)O |
Synonyms |
9-O-lactyl-N-acetylneuraminic acid N-acetyl-9-O-L-lactylneuraminic acid N-acetyl-9-O-lactylneuraminic acid |
Origin of Product |
United States |
Biological Occurrence and Distribution of 9 O Lactyl N Acetylneuraminic Acid
Comparative Analysis of 9-O-Lactyl-N-acetylneuraminic Acid Occurrence Across Diverse Species and Tissues
The modified sialic acid, this compound, has been identified in multiple mammalian species, indicating a conserved biological role. Its presence was first documented in bovine submandibular glands. nih.gov Subsequent research has confirmed its existence in human tissues and fluids, allowing for a comparative analysis of its distribution.
In cattle, N-acetyl-9-O-L-lactylneuraminic acid was isolated from the acylneuraminic acid fraction of glycoproteins in the submandibular glands, where it constitutes approximately 2% of this fraction. nih.gov The compound was successfully isolated and purified from this source using techniques such as ion-exchange and cellulose (B213188) column chromatography. nih.gov
In humans, this lactylated derivative has also been discovered. nih.gov Characterization studies using gas-liquid chromatography and mass spectrometry have identified N-acetyl-9-O-L-lactoylneuraminic acid in both human serum and saliva. nih.govscispace.com In these fluids, it is found among the free and glycosidically bound acylneuraminic acids, alongside the more common N-acetylneuraminic acid. nih.govscispace.com This discovery highlights that the modification is not unique to bovine glandular tissue but is also present in human bodily fluids. nih.gov
The following table provides a comparative summary of the documented occurrence of this compound.
| Species | Tissue / Fluid | Form | Relative Amount | Reference |
| Bovine (Cattle) | Submandibular Gland | Glycosidically bound | Approx. 2% of acylneuraminic acid fraction | nih.gov |
| Human | Serum | Free and Glycosidically bound | Present | nih.govscispace.com |
| Human | Saliva | Free and Glycosidically bound | Present | nih.govscispace.com |
| Human | Urine | Not detected (free form) | Absent | nih.govscispace.com |
Genetic Regulation and Developmental Aspects Influencing its Expression
The precise genetic and enzymatic mechanisms governing the biosynthesis of this compound are not yet fully elucidated. scispace.com However, the presence of this compound in humans strongly implies the existence of specific enzyme systems responsible for adding the L-lactyl group to the C-9 position of N-acetylneuraminic acid. scispace.com
While the specific gene or enzyme for this lactoylation has not been identified, it is hypothesized to be analogous to other known sialic acid modification systems, such as the O-acetyltransferases that introduce acetyl groups at various positions on the sialic acid molecule. scispace.com For instance, distinct enzyme systems are known to introduce acetyl groups at the C-9 position of N-acetylneuraminic acid in bovine submandibular glands. scispace.com The regulation of other O-acetyl modifications on sialic acids is known to be tissue-specific and developmentally controlled. nih.gov For example, 9-O-acetylation is selectively expressed on different classes of oligosaccharides and is regulated based on the cell's state of differentiation. nih.gov
Although detailed developmental studies on this compound are scarce, the regulation of related O-acetylated forms suggests that such modifications are often linked to growth and development. nih.gov The expression of O-acetylated sialic acids is predominant in developing tissues, particularly those of neuroectodermal origin, and in lymphocytes. nih.gov Given that N-acetyl-9-O-L-lactoylneuraminic acid has been identified in human fluids like serum and saliva, its expression is likely under tight physiological regulation, though the specific developmental triggers and genetic controls remain an area for future investigation. nih.govscispace.com
Biosynthesis and Metabolic Pathways Involving 9 O Lactyl N Acetylneuraminic Acid
De Novo Biosynthesis of N-Acetylneuraminic Acid (Neu5Ac) as a Precursor
In vertebrates, the de novo biosynthesis of Neu5Ac is a cytosolic pathway comprising four sequential enzymatic steps that convert Uridine Diphosphate N-Acetylglucosamine (UDP-GlcNAc) into Neu5Ac. nih.govrsc.org This is followed by an activation step that occurs in the nucleus. nih.govnih.gov
The biosynthesis of Neu5Ac begins with the substrate UDP-GlcNAc, which is supplied by the hexosamine pathway. nih.govrsc.org The first two critical steps are catalyzed by a single bifunctional enzyme known as UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE). nih.govnih.govnih.gov
First, the epimerase domain of GNE catalyzes the conversion of UDP-GlcNAc to N-acetyl-D-mannosamine (ManNAc), which involves the removal of the UDP moiety and the epimerization of GlcNAc. nih.gov Subsequently, the kinase domain of GNE phosphorylates ManNAc at the C-6 position, using ATP as the phosphate (B84403) donor, to produce N-acetylmannosamine-6-phosphate (ManNAc-6-P). nih.govmdpi.com
The third step in the pathway involves the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP). nih.govubc.ca This reaction is catalyzed by N-acetylneuraminic acid 9-phosphate synthase (NANS), also known as sialic acid synthase. ubc.canih.gov The enzyme facilitates an aldol (B89426) condensation to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9P). mdpi.comubc.ca This reaction is driven forward by the release of the phosphate group from PEP. nih.gov
Following its synthesis, Neu5Ac-9P is dephosphorylated by a specific phosphatase, N-acetylneuraminic acid 9-phosphate phosphatase (NANP), to yield free N-acetylneuraminic acid (Neu5Ac) in the cytoplasm. nih.govrsc.orgmdpi.com
Before Neu5Ac can be incorporated into glycoconjugates, it must be activated. This activation step occurs within the nucleus. nih.govnih.gov Cytosolic Neu5Ac is transported into the nucleus where it is activated by CMP-Neu5Ac synthetase (CMAS). mdpi.comnih.gov This enzyme catalyzes the reaction between Neu5Ac and cytidine (B196190) triphosphate (CTP) to produce cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac), the activated sugar nucleotide donor for all sialyltransferase enzymes. nih.govnih.govbiolog.de The newly synthesized CMP-Neu5Ac is then transported back to the cytosol and subsequently into the Golgi apparatus, where sialylation of glycans occurs. nih.govnih.gov
Table 1: Enzymes in the De Novo Biosynthesis of N-Acetylneuraminic Acid
| Step | Enzyme Name | Abbreviation | Substrate(s) | Product | Cellular Location |
|---|---|---|---|---|---|
| 1 | UDP-GlcNAc 2-epimerase | GNE | UDP-GlcNAc | ManNAc | Cytosol |
| 2 | N-acetylmannosamine kinase | GNE | ManNAc, ATP | ManNAc-6-P | Cytosol |
| 3 | N-acetylneuraminate-9-phosphate synthase | NANS | ManNAc-6-P, PEP | Neu5Ac-9-P | Cytosol |
| 4 | N-acetylneuraminate-9-phosphate phosphatase | NANP | Neu5Ac-9-P | Neu5Ac | Cytosol |
| 5 | CMP-Neu5Ac synthetase | CMAS | Neu5Ac, CTP | CMP-Neu5Ac | Nucleus |
Specific Enzymatic Mechanisms of 9-O-Lactylation
The O-lactylation of sialic acids at the C-9 position represents a specific and biologically significant modification, analogous to the more commonly studied O-acetylation. nih.gov However, the molecular machinery responsible for this modification is not as well understood.
While the enzymes responsible for sialic acid O-acetylation have been identified, the specific enzyme that catalyzes the transfer of a lactyl group to the 9-hydroxyl position of sialic acid, a putative "sialate-O-lactyltransferase," remains elusive. Research into sialic acid modifications has largely focused on O-acetylation, where the enzyme CASD1 (Capsule Structure-related Domain containing 1) has been identified as a key sialate O-acetyltransferase. nih.gov This enzyme transfers an acetyl group from acetyl-coenzyme A (acetyl-CoA) to CMP-activated sialic acid. nih.gov
It is hypothesized that a similar, yet-to-be-identified enzyme may exist for 9-O-lactylation. The general process of lactylation as a post-translational modification is known to occur on other proteins, such as histones, where it plays a role in epigenetic regulation. nih.gov However, the specific transferase that acts on sialic acids has not been characterized, representing a significant area for future investigation.
A significant research gap exists in understanding the specific biochemical requirements for 9-O-lactylation of sialic acid. For other lactylation reactions, such as the lactylation of histone lysine (B10760008) residues, the activated donor molecule has been identified as lactyl-coenzyme A (lactyl-CoA). nih.gov This molecule is proposed to be formed from lactate, a product of glycolysis. nih.gov
By analogy with the O-acetylation pathway, where CASD1 utilizes acetyl-CoA as the donor and CMP-Neu5Ac as the acceptor substrate, it is plausible that a putative sialate-O-lactyltransferase would use lactyl-CoA as the lactyl donor. nih.govnih.gov The preferred acceptor substrate is also likely to be the activated form of sialic acid, CMP-Neu5Ac, rather than the free sialic acid. This is because modifications often occur on the activated sugar nucleotide before its transfer to a growing glycan chain. Definitive confirmation of the specific lactyl donor and the precise substrate requirements for the 9-O-lactylation of N-acetylneuraminic acid awaits the identification and characterization of the responsible enzyme.
Catabolism and Turnover of 9 O Lactyl N Acetylneuraminic Acid
General Pathways for Sialic Acid Degradation in Vertebrate Cells
The degradation of sialic acids in vertebrate cells is a well-orchestrated process that primarily occurs within the endosomal and lysosomal compartments. nih.gov It begins with the action of sialidases and culminates in the cleavage of the sialic acid molecule by a specific lyase in the cytoplasm.
Action of Sialidases (Neuraminidases) on Glycosidically Bound Sialic Acids
The initial step in the catabolism of sialoglycoconjugates is the removal of terminal sialic acid residues. This is accomplished by a family of enzymes known as sialidases, or neuraminidases. wikipedia.orgresearchgate.net In vertebrate systems, this process predominantly takes place in the acidic environment of lysosomes, where glycoconjugates are targeted for degradation. nih.govwikipedia.org However, sialidases are also found at the cell surface and in the cytosol, suggesting more complex regulatory roles in sialic acid metabolism. nih.govmdpi.com
Most sialidases exhibit specificity for the type of glycosidic linkage, with α2-3 linkages generally being hydrolyzed more readily than α2-6 or α2-8 linkages. nih.gov The presence of modifications on the sialic acid molecule, such as O-acetylation, can significantly hinder or even prevent the action of these enzymes. nih.gov Once liberated, the free sialic acid is transported out of the lysosome and into the cytosol by a specific transporter protein. nih.gov
Cytoplasmic Sialic Acid-Specific Pyruvate (B1213749) Lyases (NPL)
Once in the cytoplasm, free N-acetylneuraminic acid (Neu5Ac) can either be re-utilized for the synthesis of new sialoglycoconjugates or be committed to a degradative pathway. nih.govwikipedia.org The key enzyme in this degradation is the N-acetylneuraminate pyruvate lyase (NPL), also referred to as sialic acid aldolase (B8822740). nih.govuniprot.org This cytoplasmic enzyme catalyzes the cleavage of Neu5Ac into two smaller molecules: N-acetylmannosamine (ManNAc) and pyruvate. nih.govuniprot.org
The physiological importance of NPL has been underscored by the discovery of human NPL deficiency, a condition that leads to skeletal myopathy and cardiac edema. nih.govnih.gov This suggests that the catabolism of sialic acid is crucial for muscle function and development. nih.govjci.orgjci.org The activity of NPL can be influenced by the metabolic state of the cell and appears to be upregulated during conditions of muscle stress, such as fasting and injury. nih.gov
Enzymatic De-O-Lactylation Mechanisms
The presence of a 9-O-lactyl group on N-acetylneuraminic acid introduces an additional step in its catabolism: the removal of this lactyl moiety.
Distinctiveness from 9-O-Acetylesterases Regarding Substrate Specificity
While the enzymatic removal of 9-O-acetyl groups from sialic acids is carried out by specific 9-O-acetylesterases, the enzymes responsible for de-O-lactylation are less understood. researchgate.netnih.gov Studies on sialate:9-O-acetylesterases have shown that these enzymes are highly specific for the 9-O-acetyl group and exhibit little to no activity towards other acyl modifications. researchgate.net This high degree of substrate specificity suggests that distinct enzymes are likely required for the removal of the 9-O-lactyl group.
Search for and Characterization of Specific 9-O-Lactyl Esterases (Current Research Gap)
The search for a specific 9-O-lactyl esterase represents a significant gap in current research. While the enzymatic synthesis of 9-O-lactyl-N-acetylneuraminic acid has been demonstrated in equine liver, pointing to the existence of a corresponding catabolic enzyme, this esterase has yet to be isolated and characterized. nih.gov The identification and characterization of such an enzyme are crucial for a complete understanding of the metabolic fate of 9-O-lactylated sialoglycoconjugates.
Molecular and Cellular Functions of 9 O Lactyl N Acetylneuraminic Acid
Modulation of Glycocalyx Properties and Cellular Interactions
The glycocalyx is a dense, carbohydrate-rich layer that covers the surface of most cells and is integral to cellular identity and interaction with the environment. nih.gov The composition and modification of sialic acids within the glycocalyx, including the presence of 9-O-lactyl groups, can profoundly alter its physicochemical properties and mediate cellular behaviors. wikipedia.orgnih.gov
Sialic acids are major contributors to the negative charge of the cell surface due to their carboxyl group. nih.govnih.gov This electronegativity influences the repulsion between cells and the interaction with the extracellular matrix and soluble molecules. nih.gov The addition of a 9-O-lactyl group to N-acetylneuraminic acid can modulate the local charge distribution and steric hindrance on the cell surface. While the fundamental negative charge from the carboxyl group remains, the lactyl modification introduces additional chemical features that can alter the conformation of the sialoglycan and its immediate microenvironment.
Cell-cell adhesion and recognition are fundamental processes in tissue development, immune surveillance, and intercellular communication. sigmaaldrich.com Sialic acids, as terminal residues of the glycocalyx, are critically involved in mediating these interactions. nih.govsigmaaldrich.com The presence of a 9-O-lactyl modification on N-acetylneuraminic acid can either create or mask recognition sites for specific carbohydrate-binding proteins (lectins) on adjacent cells. nih.gov
This modification can influence the binding affinity of cell adhesion molecules, thereby modulating the strength and specificity of cell-cell contacts. For instance, alterations in sialic acid modifications have been linked to changes in tumor cell adhesion and metastasis. nih.govnih.gov While direct evidence for the specific role of the 9-O-lactyl group in these processes is still emerging, the principle that such modifications regulate cellular recognition is well-established.
Role in Immune System Modulation and Self-Recognition
The immune system relies on a sophisticated network of recognition events to distinguish between self and non-self. Sialic acids, including their modified forms, are key players in this process of self-recognition and immune modulation. nih.govnih.govoup.com
Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of inhibitory receptors expressed on the surface of immune cells. oup.comasm.org By binding to sialic acids on host cells, Siglecs help to maintain immune tolerance and prevent unwanted immune activation against self-tissues. oup.com
The binding specificity of Siglecs can be exquisitely sensitive to modifications of the sialic acid molecule. O-acetylation at the C-9 position has been shown to block the binding of certain Siglecs, thereby modulating the immune response. nih.govoup.com While research has often focused on O-acetylation, it is plausible that the bulkier 9-O-lactyl group could also sterically hinder or alter the recognition by Siglecs and other host receptors that recognize sialic acids. This could potentially disrupt the normal inhibitory signaling, leading to altered immune cell responses. For example, Siglec-9, which is broadly expressed on human blood leukocytes, recognizes sialic acids and plays a role in modulating immune responses. nih.gov Alterations in its ligand, such as through lactylation, could impact its function.
By influencing the engagement of Siglecs and other immune receptors, 9-O-lactyl modification of N-acetylneuraminic acid could have downstream effects on immune cell activation and differentiation. oup.com For instance, if the lactyl group prevents the binding of an inhibitory Siglec, it could lower the threshold for immune cell activation. oup.com
The presence of modified sialic acids has been shown to modulate the activation and differentiation of various immune cells, including B cells and T cells. nih.govfrontiersin.org O-acetylated sialic acids, for example, have been implicated in regulating B-cell receptor signaling. nih.gov It is conceivable that 9-O-lactyl-N-acetylneuraminic acid could play a similar regulatory role, fine-tuning the responses of immune cells during an immune reaction or in maintaining homeostasis.
Involvement in Host-Pathogen Dynamics
Many pathogens have evolved to exploit host sialic acids for attachment, entry into cells, and immune evasion. nih.govwikipedia.orgasm.org The specific type and modification of sialic acid can determine the host and tissue tropism of a pathogen.
The presence of a 9-O-lactyl group on N-acetylneuraminic acid can alter the binding of pathogenic lectins, such as viral hemagglutinins or bacterial adhesins. nih.gov For example, some influenza viruses and coronaviruses are known to recognize 9-O-acetylated sialic acids as receptors. nih.govnih.govsci-hub.box The substitution of an acetyl group with a lactyl group could potentially enhance, reduce, or abolish the binding of these pathogens, thereby influencing susceptibility to infection.
Furthermore, some pathogens can acquire host sialic acids and display them on their own surface, a phenomenon known as molecular mimicry, which helps them to evade the host immune system. nih.govasm.org The presence of less common modifications like 9-O-lactylation on these scavenged sialic acids could further complicate the immune recognition of these pathogens. The ability of bacteria to utilize sialic acid as a nutrient source is also linked to their virulence. asm.org Pathogens have evolved specific transporters to capture sialic acids from their environment. wikipedia.org The structural variation introduced by the 9-O-lactyl group might affect the efficiency of these transport systems.
Potential Receptor Function for Viral Pathogens (e.g., Coronaviruses, Influenza Viruses)
The terminal position and structural diversity of sialic acids on cell surface glycoconjugates make them prime targets for viral attachment and entry into host cells. The O-acetylation of sialic acids, in particular at the C9 position, is a critical determinant of receptor specificity for several viral pathogens.
Research has demonstrated that 9-O-acetylated N-acetylneuraminic acid (Neu5,9Ac2) is a key receptor determinant for certain coronaviruses and influenza viruses. For instance, Bovine Coronavirus (BCV) has been shown to utilize Neu5,9Ac2 to initiate infection in cultured cells. Treatment of cells with an acetylesterase, which removes the 9-O-acetyl group, renders them resistant to BCV infection. This susceptibility can be restored by re-sialylating the cells with Neu5,9Ac2, but not with sialic acid lacking the 9-O-acetyl group, highlighting the specificity of this interaction.
Similarly, Influenza D virus (IDV) recognizes and uses both 9-O-acetylated N-acetylneuraminic acid (Neu5,9Ac2) and 9-O-acetylated N-glycolylneuraminic acid (Neu5Gc9Ac) as functional receptors for entry into host cells. This broader receptor usage may contribute to the virus's ability to infect a range of hosts. Influenza C virus also relies on 9-O-acetylated sialic acids for binding, though it shows a stronger preference for Neu5,9Ac2. While direct studies on this compound as a viral receptor are limited, the established importance of modifications at the 9-position of Neu5Ac suggests that the presence of a lactyl group could similarly modulate viral binding, either by creating a unique receptor recognized by specific viruses or by preventing the binding of others that target 9-O-acetylated forms.
Table 1: Viruses Utilizing 9-O-Acetylated Sialic Acids as Receptors
| Virus | Specific Sialic Acid Receptor(s) | Key Findings |
|---|---|---|
| Bovine Coronavirus (BCV) | N-acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2) | Essential for initiating infection of cultured cells. |
| Influenza D Virus (IDV) | Neu5,9Ac2 and 9-O-acetylated N-glycolylneuraminic acid (Neu5Gc9Ac) | Utilizes both forms as functional entry receptors, potentially expanding its host range. |
| Influenza C Virus (ICV) | Neu5,9Ac2 | Shows a strong preference for this receptor for cell entry. |
| SARS-CoV-2 | 9-O-acetylated sialic acids | May act as an attachment factor during the initial stages of infection. |
Strategies of Bacterial Pathogen Utilization and Immune Evasion through Sialic Acid Incorporation
Bacteria have evolved sophisticated mechanisms to interact with and exploit host sialic acids. These strategies range from using sialic acids as a nutrient source to decorating their own surfaces with these molecules to evade the host immune system, a phenomenon known as molecular mimicry.
Several pathogenic bacteria can cleave and internalize sialic acids from host cells. Once inside the bacterium, the sialic acid can be catabolized to provide carbon and nitrogen. While the utilization of N-acetylneuraminic acid is well-documented for various pathogens, specific studies on the utilization of this compound as a nutrient are not yet available. However, given that some bacteria possess esterases capable of removing O-acetyl groups, it is plausible that certain pathogens could also process lactylated sialic acids.
A key immune evasion strategy for bacteria is the incorporation of host-like sialic acids onto their surface lipooligosaccharides (LOS) or capsular polysaccharides. biorxiv.org This makes the bacteria appear as "self" to the host's immune system, preventing the activation of complement pathways and phagocytosis. For example, the fungus Cryptococcus neoformans displays N-acetylneuraminic acid and its 9-O-acetylated derivative on its cell surface, which contributes to its negative charge and protects the yeast from being engulfed by macrophages. nih.gov While direct evidence for the incorporation of this compound by bacteria is currently lacking, the presence of O-acetylated sialic acids on pathogens and their role in immune evasion is a well-established principle. researchgate.net The structural similarity of the lactyl modification suggests it could play a comparable role in shielding pathogens from immune recognition.
Table 2: Bacterial Interactions with Sialic Acids
| Bacterium/Fungus | Interaction with Sialic Acid | Functional Consequence |
|---|---|---|
| Neisseria gonorrhoeae | Scavenges and incorporates Neu5Ac onto its surface. | Immune evasion through molecular mimicry. |
| Haemophilus influenzae | Utilizes host sialic acids for surface decoration. | Camouflage from the host immune system. |
| ***Escherichia coli* K1** | Synthesizes and displays polysialic acid capsule. | Protection against complement-mediated killing. |
| Cryptococcus neoformans | Displays Neu5Ac and 9-O-acetylated Neu5Ac. | Protection against phagocytosis. nih.gov |
Contribution to Protective Barrier Functions in Mucosal Tissues
Mucosal surfaces, such as those lining the respiratory, digestive, and urogenital tracts, represent the first line of defense against pathogens and environmental insults. nih.gov A key component of this defense is the mucus layer, which is rich in heavily glycosylated proteins called mucins. wikipedia.org Sialic acids are abundant terminal sugars on mucin glycans and are crucial for the physicochemical properties and protective functions of mucus. nih.gov
The negative charge of sialic acids contributes to the viscosity and hydration of mucus, which helps to trap and clear pathogens. The discovery of N-acetyl-9-O-L-lactylneuraminic acid as a component of glycoproteins in bovine submandibular glands is particularly relevant in this context. nih.gov Submandibular glands are a major source of saliva and mucus in the oral cavity, suggesting that this specific sialic acid modification contributes to the protective barrier in this region.
The diverse modifications of sialic acids on mucosal surfaces can also prevent pathogen attachment. By presenting a variety of structures, including lactylated forms, the host may limit the number of available binding sites for any single pathogen. While the specific contribution of the 9-O-lactyl group to the protective functions of the mucosal barrier has not been extensively studied, its presence in mucosal glycoproteins strongly implies a role in maintaining mucosal integrity and defense.
Contribution to Developmental and Physiological Processes (e.g., Nervous System Development)
Sialic acids play a fundamental role in the development and function of the nervous system. nih.govmdpi.com They are highly concentrated in the brain, where they are key components of gangliosides and the polysialic acid (polySia) chains attached to the neural cell adhesion molecule (NCAM). nih.gov These sialoglycans are critical for processes such as neurogenesis, neuronal migration, axon guidance, and synapse formation.
The expression of specific sialic acid modifications is tightly regulated during development. For example, O-acetylation of gangliosides in the brain varies with developmental stage and location. nih.gov While complex gangliosides are largely restricted to the nervous system in healthy adults, their O-acetylated forms are often re-expressed in neuro-ectoderm derived tumors. nih.gov
Currently, there is a lack of specific research on the role of this compound in nervous system development or other physiological processes. However, the established importance of other sialic acid modifications in these contexts suggests that lactylation could also have specific functions. It might influence the binding properties of neural cell adhesion molecules, modulate the function of ion channels, or participate in the formation of specific neural circuits. The presence of O-acetylated sialic acids on gangliosides in the nervous system provides a precedent for the importance of such modifications, and future research may reveal a distinct role for this compound in neural development and function.
Advanced Methodologies for Research on 9 O Lactyl N Acetylneuraminic Acid
Analytical Techniques for Detection, Characterization, and Quantification in Complex Biological Matrices
A variety of analytical methods are employed to study 9-O-Lactyl-N-acetylneuraminic acid, ranging from chromatographic separations to spectroscopic analysis. The choice of technique often depends on the sample matrix, the required sensitivity, and whether the goal is quantification, characterization, or both. Gas chromatography, mass spectrometry, and thin-layer chromatography have been successfully used to identify N-acetylneuraminic acid and its O-acylated derivatives, including 9-O-acetyl- and 9-O-lactyl-N-acetylneuraminic acids, in biological samples like human gastric aspirates. nih.gov
Chromatographic techniques are fundamental to the analysis of sialic acids due to their ability to separate these structurally similar molecules from complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique is well-suited for the detailed analysis of diverse sialic acid profiles. oup.com For GC-MS analysis, sialic acids, including O-acylated forms, must first be made volatile through chemical derivatization. oup.comnih.gov A common method involves the formation of methyl-esters of heptafluorobutyrate (HFB) derivatives. nih.govacs.org This derivatization allows for the separation and identification of a wide variety of sialic acids based on their retention times and mass spectra. oup.com GC-MS has been instrumental in identifying different O-acylated forms of N-acetylneuraminic acid in various biological samples. oup.com The method is highly sensitive, allowing for analysis at the sub-nanomolar level from a single sample. nih.gov
Thin-Layer Chromatography (TLC): TLC is a versatile and widely used technique for the separation and characterization of sialylated glycoconjugates, such as gangliosides. nih.govresearchgate.net It is often used to monitor the progress of enzymatic reactions involving sialic acids or to analyze the composition of lipid extracts. nih.govresearchgate.net Following separation on the TLC plate, specific staining reagents, such as periodate/resorcinol, can be used for visualization. ucsd.edu TLC has been used in the analysis of human gastric aspirates to show that O-acetylated sialic acids can constitute 5% to 25% of the total sialic acid content. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC): HPLC and its advanced version, UHPLC, are the cornerstones of modern sialic acid quantification. These methods typically involve the release of sialic acids from glycoconjugates by mild acid hydrolysis, followed by derivatization with a fluorescent tag. ludger.comlcms.cz The most common derivatization agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the keto group of sialic acids to form a highly fluorescent derivative. ucsd.eduludger.com
These DMB-labeled sialic acids are then separated, typically on a reversed-phase C18 column, and quantified using a fluorescence detector. lcms.czthermofisher.com This approach offers excellent sensitivity, allowing for detection in the picomole range. thermofisher.comfishersci.com UHPLC systems, using columns with smaller particles, provide faster analysis times (e.g., under 15 minutes) and higher resolution compared to traditional HPLC. ludger.comtechnologynetworks.com These methods are capable of separating various sialic acids, including N-acetylneuraminic acid, N-glycolylneuraminic acid, and different O-acetylated forms. ludger.comthermofisher.com
| Parameter | HPLC Conditions | UHPLC Conditions |
| Column | LudgerSep-R1 (4.6 x 150 mm) ludger.com | LudgerSep-uR2 (2.1 x 100 mm) ludger.com |
| Mobile Phase | Isocratic: acetonitrile:methanol:water lcms.cz | Gradient or Isocratic ludger.comthermofisher.com |
| Detection | Fluorescence (Ex: 373 nm, Em: 448 nm) ludger.com | Fluorescence (Ex: 373 nm, Em: 448 nm) ludger.com |
| Run Time | ~30 minutes ludger.com | ~10-20 minutes thermofisher.comtechnologynetworks.com |
| Sensitivity | Picomole range fishersci.com | Picomole range fishersci.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of sialic acid derivatives. While complex, the data from ¹H and ¹³C NMR spectra provide definitive confirmation of structure, including the precise location of functional groups like O-lactyl or O-acetyl moieties.
More recently, quantitative NMR (qNMR) has emerged as a powerful method for determining the purity and concentration of synthesized sialic acid standards. nih.govnih.gov The PULCON (pulse length-based concentration determination) method, for instance, uses an external standard of known concentration to accurately quantify the target analyte without contaminating the sample. nih.gov This is critical for creating the certified reference standards needed for validating other analytical methods like HPLC. nih.govnih.gov The application of qNMR has been demonstrated for determining the purity of synthesized 9-O-acetyl-N-acetylneuraminic acid, a close structural analogue of this compound. nih.govnih.gov
Achieving both high sensitivity and high specificity in the analysis of 9-O-Lactylated sialic acids requires a combination of advanced separation science and the availability of pure standards.
High Sensitivity: UHPLC coupled with fluorescence detection following DMB derivatization is a leading method for high-sensitivity analysis. fishersci.comtechnologynetworks.com The fluorescence detection allows for the quantification of sialic acids down to the picomole level, making it suitable for samples where these molecules are present in very low abundance. thermofisher.comfishersci.com
High Specificity: Specificity is critically dependent on chromatographic resolution and, most importantly, the availability of authenticated standards. nih.govnih.gov To confidently identify and quantify this compound in a complex biological sample, a pure standard of this specific compound is required. This standard is used to determine its exact retention time in an HPLC or UHPLC system and to generate a calibration curve for accurate quantification. The synthesis of such standards is therefore a prerequisite for developing truly specific assays. nih.govnih.gov
Synthetic Strategies for Investigating this compound and its Derivatives
The chemical synthesis of modified sialic acids is essential for advancing research in this field. Synthesized derivatives serve as invaluable tools, acting as quantitative standards for analytical assays and as probes to investigate biological functions.
The synthesis of derivatives functionalized at the C9 position of N-acetylneuraminic acid provides the specific standards needed for research. A highly relevant example is the efficient, one-step synthesis of 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac₂), which serves as a model for creating C9-modified sialic acids. nih.govnih.gov
In this synthesis, the starting material, N-acetylneuraminic acid, is treated with trimethyl orthoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. nih.gov This reaction specifically targets the C9 hydroxyl group, leading to the formation of the 9-O-acetylated product in good yield (68%) after purification by ion-exchange chromatography. nih.govnih.gov The structure of the resulting Neu5,9Ac₂ is confirmed by ¹H NMR spectroscopy. nih.gov A similar strategic approach could be envisioned for the synthesis of this compound by using an appropriate lactyl-donating reagent. The availability of such synthesized probes is crucial for their use as standards in qNMR and as calibrants in high-specificity chromatographic assays. nih.govnih.gov
Chemoenzymatic Synthesis Approaches Utilizing Sialic Acid Aldolases
Chemoenzymatic synthesis provides a powerful and efficient route to complex and modified sialic acids, including this compound. This strategy combines the precision of enzymatic reactions with the versatility of chemical synthesis. A key enzyme in this process is N-acetylneuraminic acid aldolase (B8822740) (Neu5Ac aldolase or NanA), which catalyzes the reversible condensation of pyruvate (B1213749) with N-acetyl-D-mannosamine (ManNAc) or its derivatives to form the corresponding sialic acid. nih.govchemilyglycoscience.com
The general chemoenzymatic strategy for producing modified sialosides often involves several steps:
Synthesis of a Precursor: A specifically modified mannosamine (B8667444) derivative can be chemically synthesized to serve as a substrate for sialic acid aldolase.
Aldol (B89426) Condensation: Sialic acid aldolase, often from recombinant sources like E. coli, is used to catalyze the reaction between the mannosamine precursor and an excess of pyruvate. nih.govresearchgate.net This step creates the nine-carbon backbone of the target sialic acid.
Activation and Glycosylation: The resulting sialic acid must be activated to a cytidine (B196190) monophosphate (CMP) derivative, such as CMP-9-O-Lactyl-N-acetylneuraminic acid. This is accomplished using a CMP-sialic acid synthetase (CMAS). nih.gov This activated sugar nucleotide is then used as a donor by a specific sialyltransferase to attach the modified sialic acid to a glycan acceptor. nih.govescholarship.org
A common alternative involves the initial enzymatic synthesis of the parent compound, N-acetylneuraminic acid (Neu5Ac), followed by a regioselective chemical modification. For instance, a method for synthesizing 9-O-acetylated sialic acid involves the regioselective chemical acetylation of Neu5Ac to yield the 9-O-acetylated form, which is then used in subsequent enzymatic steps for activation and transfer. nih.gov A similar approach could be adapted for lactylation. One-pot multienzyme (OPME) systems have been developed to streamline these processes, allowing for the synthesis of diverse sialosides in a single reaction vessel by combining multiple enzymes like sialic acid aldolase, CMAS, and sialyltransferases. escholarship.orgescholarship.org
Biotechnological Approaches for Biosynthesis via Engineered Microorganisms
The industrial-scale production of the core N-acetylneuraminic acid (Neu5Ac) structure is a critical prerequisite for the synthesis of its derivatives, including this compound. Biotechnological approaches using genetically engineered microorganisms, particularly Escherichia coli, have been optimized for high-yield Neu5Ac production. nih.gov
These strategies typically involve several key genetic modifications to the host organism:
Overexpression of Biosynthetic Enzymes: Key enzymes in the sialic acid biosynthetic pathway are overexpressed. This often includes N-acetylglucosamine (GlcNAc) 2-epimerase, which converts GlcNAc to ManNAc, and Neu5Ac synthase (neuB), which condenses ManNAc with phosphoenolpyruvate (B93156) (PEP) to form Neu5Ac. nih.gov
Disruption of Degradation Pathways: To prevent the loss of the final product, genes responsible for its degradation are knocked out. A crucial target for disruption is the nanA gene, which encodes the Neu5Ac aldolase that can break down Neu5Ac. nih.gov
Host Strain Optimization: Strains are often selected or engineered for robust growth and resistance to high concentrations of substrates and byproducts, such as acetate (B1210297), which can accumulate during high-density fermentation. nih.gov
Using such an engineered E. coli strain, significant titers of Neu5Ac can be achieved from relatively inexpensive starting materials like GlcNAc. nih.gov The subsequent conversion of the biotechnologically produced Neu5Ac to this compound would then be performed as a downstream processing step. This modification is catalyzed by specific O-acetyltransferases that transfer an acetyl group to the hydroxyl groups of sialic acids; it is conceivable that an enzyme with lactyl-transfer capability or broad specificity could be employed for this purpose. nih.gov
Table 1: Examples of Engineered E. coli for N-Acetylneuraminic Acid (Neu5Ac) Production
| Strain Component | Genetic Modification/Feature | Purpose | Reference |
|---|---|---|---|
| Host Strain | E. coli HN0074 (acetate-resistant mutant) | Allows for high-density cell culture without growth inhibition from acetate accumulation. | nih.gov |
| Plasmid | Overexpression of slr1975 (GlcNAc 2-epimerase) | Converts N-acetylglucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc). | nih.gov |
| Plasmid | Overexpression of neuB (NeuAc synthetase) | Catalyzes the formation of Neu5Ac from ManNAc and phosphoenolpyruvate. | nih.gov |
| Genomic DNA | Disruption of nanA (NeuAc aldolase gene) | Prevents the degradation of the synthesized Neu5Ac product. | nih.gov |
Advanced Structural Biology Techniques Applied to Sialic Acid Interactions (e.g., NMR, Molecular Modeling for Glycan-Receptor Interactions)
Understanding the biological function of this compound requires detailed knowledge of its interactions with receptors, such as viral hemagglutinins or endogenous lectins like Siglecs. nih.govnih.gov Advanced structural biology techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling, are indispensable tools for elucidating these interactions at an atomic level. frontiersin.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the conformation of sialosides in solution and the specific parts of the molecule that engage with a protein receptor.
Saturation Transfer Difference (STD)-NMR: This is a powerful method for mapping the binding epitope of a ligand. In an STD-NMR experiment, saturation is transferred from the protein receptor to the bound ligand. Only the protons of the ligand in close contact with the protein will receive this saturation, resulting in a decreased signal intensity. frontiersin.orgnih.gov By analyzing the difference spectrum, researchers can identify the specific atoms of this compound, including those in the lactyl group, that are crucial for receptor binding. nih.gov
Transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY): This technique is used to determine the bioactive conformation of the ligand when it is bound to its receptor. It provides information on the spatial proximity of protons within the bound molecule, allowing for the deduction of its three-dimensional shape. frontiersin.org
Molecular Modeling: Computational approaches are often used in conjunction with NMR data to generate a high-resolution 3D model of the sialic acid-receptor complex. A combined modeling/STD-NMR approach can produce a reliable structural model that details the specific interactions, such as hydrophobic contacts and hydrogen bonds. nih.govnih.gov For example, modeling can reveal how the 9-O-lactyl group fits into a binding pocket and whether it forms key interactions that enhance binding affinity or specificity compared to other sialic acid variants. nih.gov Studies on the 9-O-acetylated analog have shown that such modifications, while not causing major conformational changes to the core glycan, can significantly influence receptor recognition. nih.gov
Table 2: Structural Biology Techniques for Analyzing Sialic Acid-Receptor Interactions
| Technique | Application | Information Gained | Reference |
|---|---|---|---|
| Saturation Transfer Difference (STD)-NMR | Ligand epitope mapping | Identifies which protons of the sialic acid are in direct contact with the receptor binding site. | frontiersin.orgnih.gov |
| Transferred NOESY (tr-NOESY) | Determination of bound ligand conformation | Reveals the 3D structure of the sialic acid when it is bound to the protein. | frontiersin.org |
| Molecular Modeling/Dynamics | 3D complex structure generation and analysis | Provides a detailed atomic-level model of the ligand-receptor interaction, highlighting key hydrogen bonds and hydrophobic contacts. | nih.govnih.gov |
| Quantitative NMR (qNMR) | Purity assessment and quantification | Determines the precise concentration and purity of synthesized sialic acid standards for use in binding assays. | d-nb.info |
Emerging Research Directions and Future Perspectives on 9 O Lactyl N Acetylneuraminic Acid
Unraveling Undiscovered Biosynthetic and Catabolic Enzymes Specific to 9-O-Lactylation Pathways
The precise enzymatic machinery responsible for the addition and removal of the 9-O-lactyl group on Neu5Ac remains an area of active investigation. While the general pathways of sialic acid biosynthesis are known, the specific enzymes that catalyze the transfer of a lactyl group to the 9-position of sialic acid have not been fully characterized. It is hypothesized that a dedicated O-acetyltransferase is responsible for this modification, likely occurring within the Golgi apparatus after the sialic acid has been incorporated into a glycoconjugate. nih.gov The identification and characterization of this putative "sialate: 9-O-lactyltransferase" are crucial steps to understanding the regulation of 9-O-lactylation.
Similarly, the enzymes that remove this modification, the 9-O-lactyl esterases, are not fully understood in vertebrates. While some viral and bacterial enzymes have been identified that can cleave 9-O-acetyl groups, the specific endogenous esterases that regulate the levels of 9-O-lactyl-Neu5Ac in mammalian tissues are yet to be definitively identified. nih.govnih.gov Understanding these catabolic enzymes is equally important as they would control the turnover and signaling potential of this modification. Future research will likely focus on utilizing advanced biochemical and genetic screening techniques to identify and functionally characterize these elusive enzymes, providing key insights into the dynamic regulation of 9-O-lactylation.
Comprehensive Mapping of 9-O-Lactyl-N-acetylneuraminic Acid Distribution, Quantitative Levels, and Genetic Regulation in Diverse Biological Systems
Determining the precise location and concentration of this compound within various tissues and cell types is fundamental to understanding its biological roles. Studies have begun to map its distribution, revealing its presence in specific contexts. For instance, analysis of human gastric aspirates has shown the existence of this compound, with its concentration, along with total sialic acids, decreasing with age. nih.govresearchgate.net In mouse tissues, a di-O-acylated sialic acid, 5-N-acetyl-4-O-acetyl-9-O-lactyl neuraminic acid (Neu4,5Ac29Lt), has been detected, indicating complex patterns of sialic acid modification. sci-hub.box
However, a comprehensive, quantitative map of 9-O-lactyl-Neu5Ac distribution across a wide range of biological systems is still lacking. Future research efforts will need to employ sensitive analytical techniques to quantify its levels in different organs, tissues, and even specific cell populations. This will help to correlate its presence with particular physiological or pathological states. Furthermore, investigating the genetic and epigenetic mechanisms that regulate the expression of the biosynthetic and catabolic enzymes will be essential to understand how the levels of 9-O-lactylation are controlled in response to developmental cues and environmental stimuli.
Deeper Elucidation of Molecular Mechanisms in Cell Signaling and Intercellular Communication Mediated by 9-O-Lactylation
The addition of a 9-O-lactyl group to sialic acid can significantly alter the conformation and charge of the parent molecule, thereby influencing its role in molecular recognition and signaling events. While the broader field of lactylation of proteins, particularly histones, is known to play a role in regulating gene expression and cellular processes, the specific signaling functions of 9-O-lactylated glycans are less clear. nih.govnih.govfrontiersin.orgspringermedizin.de
Emerging evidence suggests that O-acetylation of sialic acids can modulate cell-cell interactions and signaling pathways. For example, O-acetylation can mask the binding sites for certain sialic acid-binding proteins, thereby inhibiting or altering cellular communication. ucsd.edu Future research should focus on identifying the specific signaling pathways that are modulated by the presence or absence of the 9-O-lactyl group. This will involve detailed studies on how this modification affects cell adhesion, receptor activation, and downstream signaling cascades. Unraveling these mechanisms will provide a deeper understanding of how 9-O-lactylation contributes to the fine-tuning of cellular responses in both normal physiology and disease.
Exploration of Specific Molecular Interactions with Host Receptors (e.g., Siglecs) and Pathogenic Factors (e.g., Viral Hemagglutinin-Esterases, Bacterial Lectins)
The 9-O-lactyl modification on sialic acid serves as a crucial recognition determinant for a variety of proteins, including host receptors and factors from pathogens. A key area of future research is the detailed exploration of these specific molecular interactions.
Host Receptors: Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a major family of inhibitory receptors on immune cells that recognize sialic acids. O-acetylation of sialic acids can significantly impact their binding to Siglecs, thereby modulating immune responses. ucsd.edunih.gov For example, 9-O-acetylation can mask sialylated ligands for Siglec-1 and Siglec-2. ucsd.edu A thorough investigation into how the 9-O-lactyl group specifically affects the binding affinity and specificity of the entire Siglec family is needed to understand its immunomodulatory roles.
Pathogenic Factors: Many pathogens have evolved to recognize or modify host sialic acids to facilitate infection.
Viral Hemagglutinin-Esterases: Certain viruses, like influenza C virus and some coronaviruses, possess hemagglutinin-esterase (HE) proteins that specifically bind to 9-O-acetylated sialic acids as a means of attaching to host cells. nih.govsci-hub.boxnih.gov These viral proteins also have esterase activity that can cleave the O-acetyl group, a process thought to be important for viral release and spread. nih.govsci-hub.box Further studies are required to understand the precise binding kinetics and substrate specificity of these viral HEs for 9-O-lactylated sialic acids.
Bacterial Lectins: Bacteria express a wide array of surface lectins, or adhesins, that mediate attachment to host cells by recognizing specific glycan structures. nih.govnih.gov While the interactions of many bacterial lectins with Neu5Ac are well-studied, their specificity for O-acetylated variants like 9-O-lactyl-Neu5Ac is an area ripe for exploration. Identifying bacterial lectins that specifically recognize or are repelled by this modification could lead to new strategies for preventing bacterial adhesion and infection.
| Interacting Protein Family | Specific Examples | Role of 9-O-Lactyl Modification |
| Host Receptors | Siglecs (e.g., Siglec-1, Siglec-2) | Can mask the recognition site, modulating immune cell signaling. ucsd.edu |
| Viral Proteins | Influenza C Virus Hemagglutinin-Esterase | Serves as a receptor for viral attachment. nih.govsci-hub.boxnih.gov |
| Bacterial Proteins | Bacterial Lectins/Adhesins | Potential to either promote or inhibit bacterial attachment to host cells. nih.govnih.gov |
Advancements in Novel Synthetic Methodologies for Creating Complex 9-O-Lactylated Glycans and Glycoconjugates for Functional Studies
A major bottleneck in studying the functional roles of specific glycan structures is the difficulty in obtaining pure, well-defined molecules. The chemical synthesis of complex glycans is a challenging endeavor due to the need for precise control over stereochemistry and the regioselective modification of multiple hydroxyl groups. nih.govnih.gov
The synthesis of 9-O-lactylated glycans and the glycoconjugates they are part of presents an additional layer of complexity. Future advancements in synthetic organic chemistry are crucial to overcome these hurdles. This includes the development of novel protecting group strategies and glycosylation methods that are efficient and stereoselective. nih.govnih.gov Chemoenzymatic approaches, which combine the precision of enzymes with the versatility of chemical synthesis, hold great promise for the construction of these complex molecules. youtube.com Access to synthetic 9-O-lactylated glycans will be invaluable for a wide range of functional studies, including their use in glycan arrays to probe protein-carbohydrate interactions and as tools to investigate their roles in cellular processes.
Integration of Glycomics, Proteomics, and Metabolomics Data for a Systems-Level Understanding of 9-O-Lactylation's Biological Impact
To gain a holistic view of the biological significance of this compound, it is essential to integrate data from multiple "omics" platforms. A systems-level approach will allow researchers to connect the presence of this modification to broader cellular and physiological processes.
Glycomics: Provides detailed information on the structures and abundance of glycans, including 9-O-lactylated species.
Proteomics: Can identify the specific glycoproteins that carry the 9-O-lactyl modification and can also reveal changes in protein expression that correlate with altered levels of 9-O-lactylation.
Metabolomics: Can provide insights into the metabolic pathways that supply the precursors for both the sialic acid and the lactyl group, such as the pathways involving pyruvate (B1213749) and lactate. youtube.com The broader field of lactylation as a post-translational modification is intricately linked to cellular metabolism, particularly glycolysis. nih.govnih.govthno.org
By integrating these large datasets using advanced bioinformatic tools, researchers can build comprehensive models of how 9-O-lactylation is regulated and how it, in turn, influences cellular networks. frontiersin.org This integrated approach will be crucial for uncovering novel biological functions and for understanding the systemic impact of this specific sialic acid modification in health and disease.
Investigations into this compound Face Limited Research on Evolutionary Significance
While this compound is a recognized modification of sialic acid, extensive research into its evolutionary significance across diverse organisms remains limited. Current scientific literature provides minimal data on the specific evolutionary pressures, phylogenetic distribution, and comparative genomics related to this particular sialic acid variant.
Sialic acids, a family of nine-carbon sugars, are found at the outermost ends of glycan chains on cell surfaces and secreted molecules in a wide range of organisms, from bacteria to vertebrates. nih.govwikipedia.org Their remarkable structural diversity, arising from various modifications to the core neuraminic acid molecule, plays a crucial role in a multitude of biological phenomena. These modifications include acetylation, methylation, sulfation, and lactylation. encyclopedia.pubnih.gov
The modification of the hydroxyl group at the C-9 position of N-acetylneuraminic acid (Neu5Ac) is a key area of study. The most well-documented of these is 9-O-acetylation. However, 9-O-lactylation is also a known, naturally occurring modification. wikipedia.orgnih.gov For instance, scientific literature notes the abbreviation for the lactyl group as "Lt" and has identified compounds such as 5-N-acetyl-9-O-lactyl-neuraminic acid (Neu5Ac9Lt) in mouse tissues. nih.govresearchgate.net
Despite the confirmation of its existence, the evolutionary narrative of 9-O-lactylation is largely unexplored. In contrast, the evolutionary significance of the closely related 9-O-acetylated sialic acids is well-documented. Research on 9-O-acetylation reveals its critical role in host-pathogen interactions, where it can either serve as a receptor for certain viruses, like Influenza C, or mask binding sites to prevent infection by others. nih.gov The dynamic interplay between host enzymes that add (O-acetyltransferases) and remove (O-acetylesterases) these acetyl groups is a clear example of an evolutionary "arms race" between hosts and pathogens. nih.gov
The distribution of sialic acid-modifying enzymes across different species provides insights into the evolutionary pressures that have shaped the "sialome"—the total complement of sialic acid types in a cell or organism. nih.gov For example, the loss of the gene for CMP-Neu5Ac hydroxylase in the human lineage, which prevents the synthesis of N-glycolylneuraminic acid (Neu5Gc), is a significant evolutionary event thought to be driven by pathogen pressure. nih.gov Similar comprehensive studies tracing the evolutionary path of the enzymes responsible for 9-O-lactylation are not yet available.
Q & A
Basic Research Questions
Q. How is 9-O-Lactyl-N-acetylneuraminic acid structurally characterized, and what analytical techniques are most reliable for confirming its lactyl modification?
- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). For lactyl group identification, - and -NMR can resolve the ester linkage at the C-9 position, while tandem MS/MS fragmentation patterns (e.g., collision-induced dissociation) differentiate lactyl modifications from other O-acylations like acetylation .
Q. What are the primary challenges in synthesizing this compound, and what strategies mitigate instability during synthesis?
- Methodological Answer : The lactyl group’s ester bond is prone to hydrolysis under basic conditions. Enzymatic synthesis using sialyltransferases or chemoenzymatic approaches (e.g., one-pot multienzyme systems) under mild pH (5.0–6.5) improves yield and stability. Protecting-group strategies, such as temporary acetylation of reactive hydroxyl groups, are critical .
Q. How can researchers quantify this compound in complex biological mixtures (e.g., glycoproteins or gastric aspirates)?
- Methodological Answer : Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. Isotope-labeled internal standards (e.g., -labeled analogs) correct for matrix effects. Pre-treatment with mild base (e.g., 0.1 M NaOH) removes interfering O-acetyl groups without cleaving lactyl esters .
Advanced Research Questions
Q. What experimental models are suitable for investigating the biological roles of this compound, given its scarcity in natural sources?
- Methodological Answer : Recombinant expression systems (e.g., HEK293 cells engineered with bacterial sialyltransferases) enable site-specific lactylation of glycoproteins. In vitro binding assays using lectins (e.g., Siglec-7) or microbial adhesins (e.g., influenza hemagglutinin) can probe functional interactions. Knockout models (e.g., CRISPR-Cas9 targeting sialyltransferase genes) help assess phenotypic effects .
Q. How does lactylation at the C-9 position influence sialic acid’s physicochemical properties compared to O-acetylation?
- Methodological Answer : Lactylation increases steric bulk and hydrophobicity, altering binding kinetics with receptors. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity changes. Computational modeling (e.g., molecular dynamics simulations) predicts conformational effects on glycan-receptor interactions .
Q. What methodologies resolve contradictions in reported distributions of this compound across species (e.g., human vs. horse tissues)?
- Methodological Answer : Multi-omics approaches (glycomics and proteomics) with tissue-specific extraction protocols minimize cross-reactivity. Immunohistochemistry using lactyl-specific monoclonal antibodies (validated via knockout controls) and orthogonal validation by LC-MS/MS ensure specificity. Comparative studies must standardize tissue handling to prevent artifactual de-esterification .
Q. How can researchers address the instability of this compound during electrochemical detection in biological fluids?
- Methodological Answer : Enzyme-mimicking nanocomposites (e.g., NiO@Au) stabilize lactyl groups during electrochemical sensing. Coating electrodes with polyelectrolyte layers (e.g., chitosan) reduces nonspecific adsorption. Differential pulse voltammetry (DPV) at neutral pH minimizes hydrolysis .
Q. What computational tools predict the interaction networks of this compound in host-pathogen systems?
- Methodological Answer : Molecular docking (AutoDock Vina) and machine learning (GlyNet) model interactions with viral/bacterial adhesins. Public databases (GlyTouCan, UniCarbKB) provide structural templates. Validation via glycan microarray screening confirms predicted binding partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
